molecular formula C7H5BrN2O B13006688 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B13006688
M. Wt: 213.03 g/mol
InChI Key: LWVBHMCXVVCDGP-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, a carbonyl group at the 4th position, and a nitrile group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a brominated pyridine derivative with a nitrile-containing compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission in the nervous system . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 5-Bromo-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Uniqueness

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and nitrile groups make it a versatile intermediate for further functionalization, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-1-methyl-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C7H5BrN2O/c1-10-3-5(2-9)7(11)6(8)4-10/h3-4H,1H3

InChI Key

LWVBHMCXVVCDGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=C1)Br)C#N

Origin of Product

United States

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